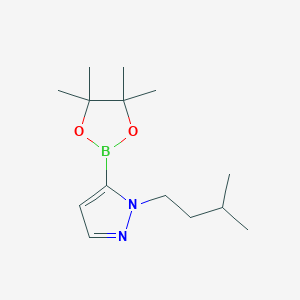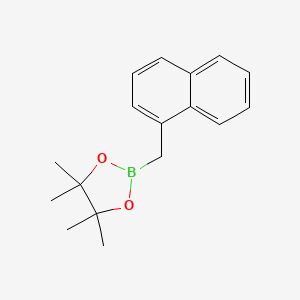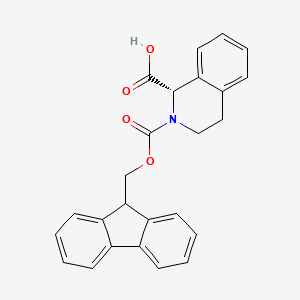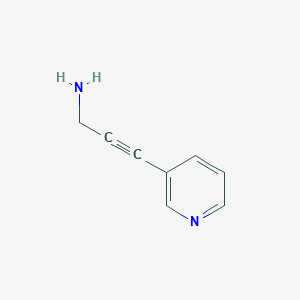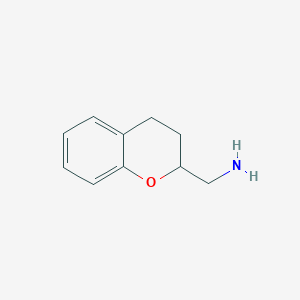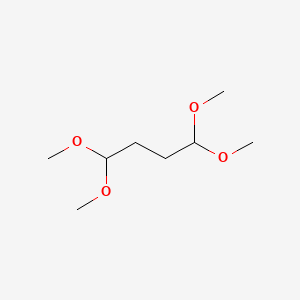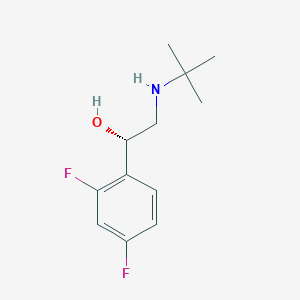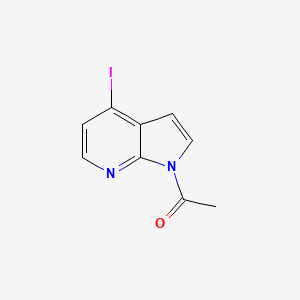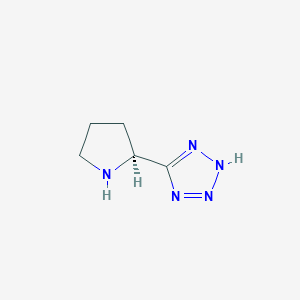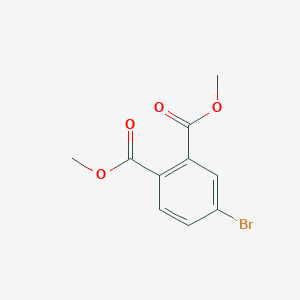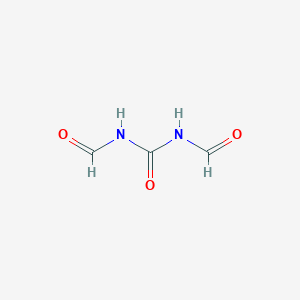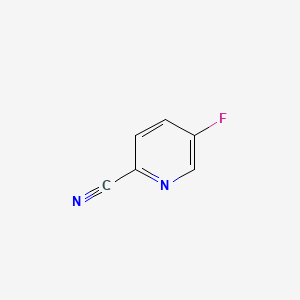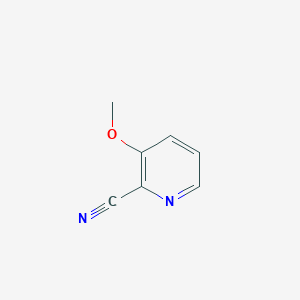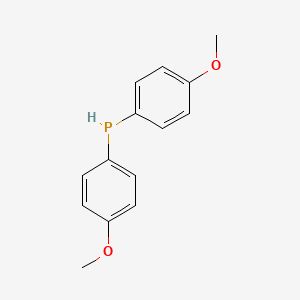
Bis(4-methoxyphenyl)phosphine
Descripción general
Descripción
Bis(4-methoxyphenyl)phosphine is an organophosphorus compound characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique properties and applications, particularly in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)phosphine typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
- Preparation of 4-methoxyphenylmagnesium bromide by reacting 4-methoxybromobenzene with magnesium in anhydrous ether.
- The Grignard reagent thus formed is then reacted with phosphorus trichloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methoxyphenyl)phosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of phosphine ligands.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used.
Coupling Reactions: Catalysts like palladium and iridium are frequently employed.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various phosphine derivatives.
Coupling Reactions: Complex organic molecules with diverse functionalities.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl)phosphine finds extensive applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Bis(4-methoxyphenyl)phosphine primarily involves its role as a ligand in catalysis. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, thereby promoting bond formation and transformation processes.
Comparación Con Compuestos Similares
- Bis(2-methoxyphenyl)phosphine
- Bis(3,5-dimethylphenyl)phosphine
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Comparison:
Bis(4-methoxyphenyl)phosphine: is unique due to the presence of methoxy groups at the para position, which influences its electronic properties and reactivity.
Bis(2-methoxyphenyl)phosphine: has methoxy groups at the ortho position, affecting steric and electronic properties differently.
Bis(3,5-dimethylphenyl)phosphine: and Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine have different substituents that alter their steric and electronic characteristics, making them suitable for different catalytic applications
Propiedades
IUPAC Name |
bis(4-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKICRREDMVWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)PC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463443 | |
| Record name | Bis(4-methoxyphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84127-04-8 | |
| Record name | Bis(4-methoxyphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84127-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(4-methoxyphenyl)phosphine contribute to the efficiency of iron-catalyzed C-H activation reactions?
A: this compound acts as a supporting ligand, coordinating to the iron center and influencing the catalyst's reactivity. In the study by [Ilies et al., 2012] [], it was used as an electron-rich congener of (Z)-1,2-bis(diphenylphosphino)ethene. While the exact mechanism by which the electron-rich nature of this compound enhances the reaction is not fully elucidated in the paper, it likely impacts the electron density at the iron center, potentially facilitating oxidative addition steps crucial for C-H bond activation. Further research could delve into the specific electronic and steric contributions of this compound to the catalyst's performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

